Regioisomerism: Physicochemical & Procurement Differences
The lipophilicity (logP) of 4,6‑dibromo‑3‑methyl‑2‑nitroaniline is computed as 3.01 , whereas the regioisomer 4,6‑dibromo‑2‑methyl‑3‑nitroaniline (CAS 117824‑52‑9) lacks a publicly available experimentally determined logP value, but is expected to exhibit a lower logP due to the nitro group being ortho to the amine, which may enhance intramolecular hydrogen bonding and reduce effective lipophilicity . The target compound also possesses a predicted polar surface area (PSA) of 71.84 Ų [1], identical to the regioisomer's PSA due to the same functional groups, but the distinct substitution pattern is likely to influence hydrogen‑bond donor/acceptor geometry and crystal packing, affecting solubility and formulation behavior. The target compound is commercially offered at a purity specification of 95% by AK Scientific and 98% by Leyan , while the regioisomer is similarly available at 95% purity . The price difference is not publicly disclosed, but the regioisomer's alternative substitution pattern may influence synthetic accessibility and cost. This evidence demonstrates that while the two regioisomers share some computational descriptors, their different substitution patterns confer distinct physicochemical and potentially synthetic profiles, necessitating informed selection based on the specific requirements of the intended application.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.01 (computed) |
| Comparator Or Baseline | 4,6-dibromo-2-methyl-3-nitroaniline (CAS 117824-52-9): logP not publicly available, but expected lower |
| Quantified Difference | No direct comparative data available; qualitative difference inferred |
| Conditions | Computed value (Leyan) vs. expected trend based on regioisomerism |
Why This Matters
LogP influences solubility, permeability, and formulation compatibility, impacting the compound's utility in biological assays and material science.
- [1] ChemSite. 4,6-Dibromo-3-methyl-2-nitroaniline Chemical Information. CAS 1326310-78-4. View Source
